molecular formula C21H23NO2 B4022668 N-benzyl-3-(2-furyl)-3-(2-methoxyphenyl)-1-propanamine

N-benzyl-3-(2-furyl)-3-(2-methoxyphenyl)-1-propanamine

Cat. No. B4022668
M. Wt: 321.4 g/mol
InChI Key: FEGQMTFMLAQFDC-UHFFFAOYSA-N
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Description

The compound N-benzyl-3-(2-furyl)-3-(2-methoxyphenyl)-1-propanamine is a synthetic chemical of interest within the field of medicinal chemistry. Its structural features combine a benzyl group, a furyl moiety, and a methoxyphenyl group attached to a propanamine backbone, which suggests potential biological activity and applications in drug discovery.

Synthesis Analysis

The synthesis of related compounds typically involves N-alkylation or N-arylation processes, followed by coupling reactions to introduce various substituents into the molecular framework. For example, similar antimycobacterial compounds have been synthesized through Stille coupling to introduce furyl substituents, indicating the versatility of such synthetic approaches in modifying the chemical structure for targeted biological activities (A. K. Bakkestuen, L. Gundersen, & B. T. Utenova, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the configuration of functional groups within the molecule. For instance, a related compound exhibited significant antimycobacterial activity and was structurally characterized to understand its mode of action and optimize its efficacy (Morten Brændvang & L. Gundersen, 2007).

Chemical Reactions and Properties

Compounds with similar structural features have been investigated for their reactivity and chemical properties. For example, the synthesis of furan-based compounds often involves cyclopropanation reactions, highlighting the reactivity of the furyl group in forming new cyclic structures (K. Miki et al., 2004). These reactions are pivotal for creating compounds with novel properties and potential therapeutic applications.

properties

IUPAC Name

N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-23-20-11-6-5-10-18(20)19(21-12-7-15-24-21)13-14-22-16-17-8-3-2-4-9-17/h2-12,15,19,22H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGQMTFMLAQFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-(2-furyl)-3-(2-methoxyphenyl)-1-propanamine
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